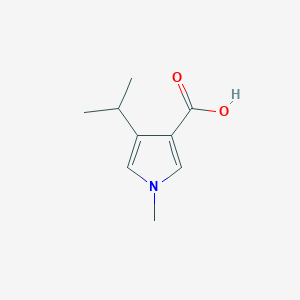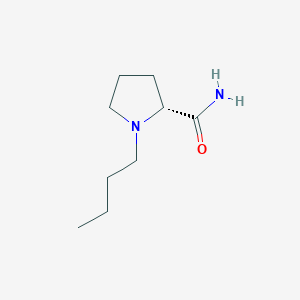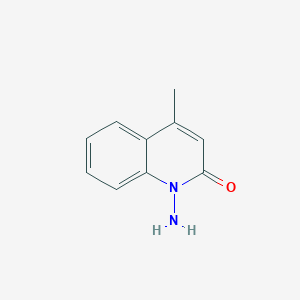
1-Amino-4-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a quinoline core with an amino group at the first position and a methyl group at the fourth position.
Métodos De Preparación
The synthesis of 1-Amino-4-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-2-nitroaniline with formic acid can lead to the formation of the desired quinoline derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Amino-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Aplicaciones Científicas De Investigación
1-Amino-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
1-Amino-4-methylquinolin-2(1H)-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
4-Aminoquinoline: Another derivative with an amino group at the fourth position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-amino-4-methylquinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13)12(11)9-5-3-2-4-8(7)9/h2-6H,11H2,1H3 |
Clave InChI |
BEGAHNQOHJIWTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C2=CC=CC=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


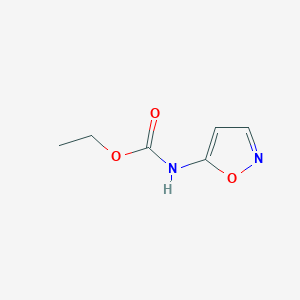
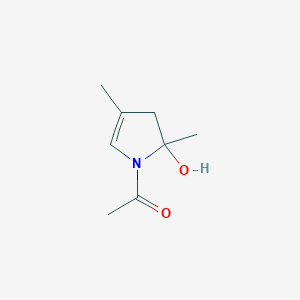
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)


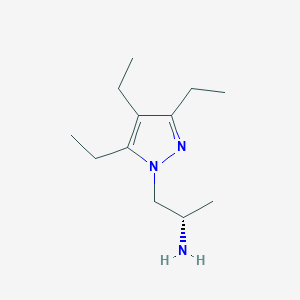

![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
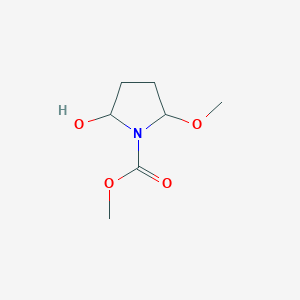
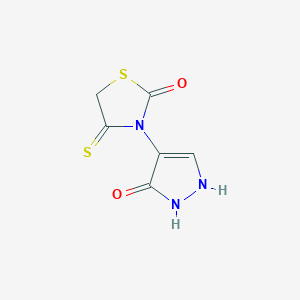
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
